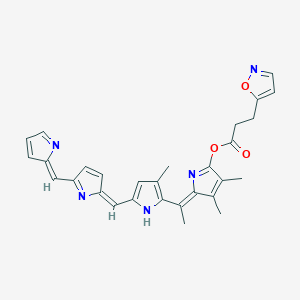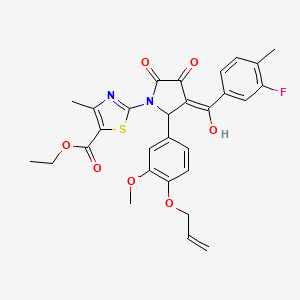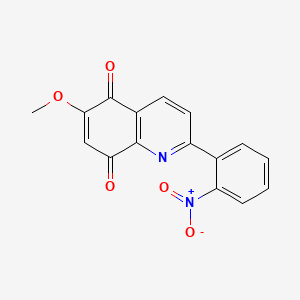
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a quinolinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Quinolinedione Formation: The formation of the quinolinedione core involves cyclization reactions, which can be facilitated by various catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Applications De Recherche Scientifique
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Similar in structure but lacks the nitrophenyl group.
5,8-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups instead of methoxy and nitrophenyl groups.
6-Methoxy-2-(4-nitrophenyl)-5,8-quinolinedione: Similar structure but with a different position of the nitrophenyl group.
Uniqueness
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61472-34-2 |
|---|---|
Formule moléculaire |
C16H10N2O5 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H10N2O5/c1-23-14-8-13(19)15-10(16(14)20)6-7-11(17-15)9-4-2-3-5-12(9)18(21)22/h2-8H,1H3 |
Clé InChI |
SAXJAYAYBOBLLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


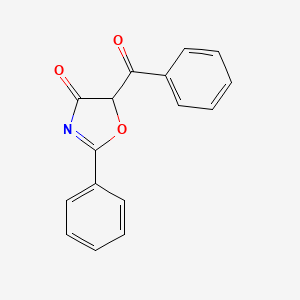
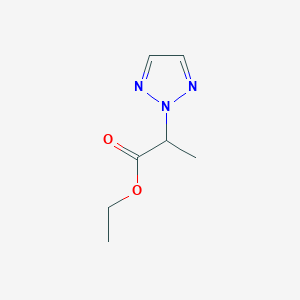
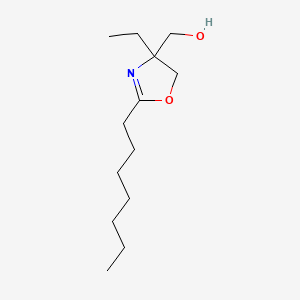
![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
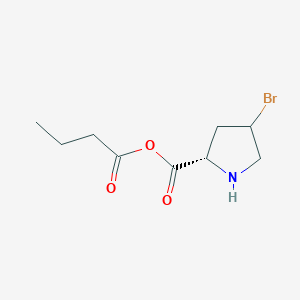
![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)

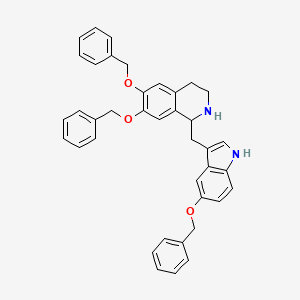
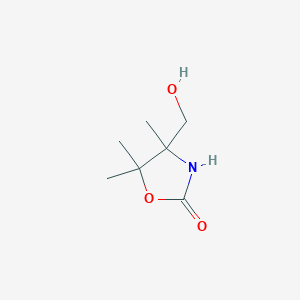
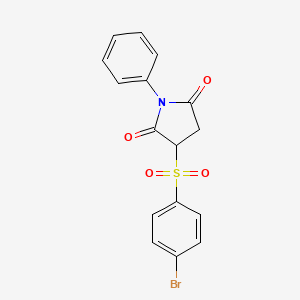
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
